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3-Fluoro-3-phenylbutanoic acid

Cat. No.: B13114547
M. Wt: 182.19 g/mol
InChI Key: QNFJZISKYAPHOD-UHFFFAOYSA-N
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Description

Overview of β-Phenyl Carboxylic Acid Derivatives in Synthetic Chemistry

β-Phenyl carboxylic acid derivatives are a class of compounds that feature a phenyl group attached to the β-carbon of a carboxylic acid backbone. This structural motif is found in a variety of natural products and synthetic compounds with important biological activities. For instance, (R)-4-Amino-3-phenylbutanoic acid, also known as Phenibut, is a derivative that acts as a GABA_B receptor agonist. The β-phenyl carboxylic acid scaffold provides a versatile platform for the synthesis of a wide range of molecules. The presence of the phenyl ring and the carboxylic acid group allows for numerous chemical transformations, making these compounds valuable building blocks in organic synthesis.

Structural and Stereochemical Considerations for 3-Fluoro-3-phenylbutanoic Acid

The structure of this compound is characterized by a four-carbon chain with a carboxylic acid group at one end. A phenyl group and a fluorine atom are both attached to the third carbon (the β-position relative to the carboxyl group).

Research Gaps and Motivations for Investigating this compound

Despite the clear potential of this compound as a novel chemical entity, there is a notable lack of specific research dedicated to this compound in the scientific literature. While extensive research exists on fluorinated molecules and β-phenyl carboxylic acids in general, detailed studies on the synthesis, properties, and potential applications of this compound are conspicuously absent.

This research gap provides a strong motivation for further investigation. The synthesis of enantiomerically pure forms of this compound would be a significant first step, enabling the exploration of the distinct properties of each stereoisomer. Characterizing its physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, would provide valuable insights into its potential as a lead compound in drug discovery. Furthermore, exploring its biological activity in various assays could uncover novel therapeutic applications. The development of synthetic routes to this compound would also provide a new tool for medicinal chemists to create more complex molecules with tailored properties.

Given the known benefits of fluorine incorporation and the established importance of the β-phenyl carboxylic acid scaffold, this compound represents a promising but underexplored area of chemical research.

Compound Data

Due to the limited availability of experimental data for this compound, the following tables provide a comparison with its non-fluorinated parent compound, 3-phenylbutanoic acid, and a related fluorinated analogue. This comparative data can offer insights into the potential properties of the target compound.

Table 1: Physicochemical Properties of 3-Phenylbutanoic Acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Phenylbutanoic acid4593-90-2C₁₀H₁₂O₂164.2036-40159-161 (at 9 mmHg)
This compound Not availableC₁₀H₁₁FO₂182.19Not availableNot available
3-Fluoro-4-phenylbutanoic acidNot availableC₁₀H₁₁FO₂182.1958-60Not available

Data for 3-phenylbutanoic acid sourced from chemsynthesis.com. Data for 3-Fluoro-4-phenylbutanoic acid sourced from rsc.org. Data for this compound is predicted or not available.

Table 2: Spectroscopic Data for a Related Compound: 3-Fluoro-4-phenylbutanoic acid

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ 8.95 (s, 1H), 7.26-7.22 (m, 2H), 7.20-7.13 (m, 3H), 5.16-4.98 (m, 1H), 3.02-2.83 (m, 2H), 2.68-2.48 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 176.5, 135.8 (d, J = 5.0 Hz), 129.5, 128.7, 127.0, 90.1 (d, J = 173.0 Hz), 40.9 (d, J = 21.0 Hz), 39.3 (d, J = 24.0 Hz)
¹⁹F NMR (376 MHz, CDCl₃) δ -177.8 (s, 1F)
HRMS (EI) calcd for C₁₀H₁₁FO₂ (M)⁺ 182.0743, found 182.0746

Data sourced from rsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B13114547 3-Fluoro-3-phenylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-fluoro-3-phenylbutanoic acid

InChI

InChI=1S/C10H11FO2/c1-10(11,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)

InChI Key

QNFJZISKYAPHOD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 3 Phenylbutanoic Acid

Racemic Synthesis Approaches to 3-Fluoro-3-phenylbutanoic Acid

Racemic synthesis aims to produce the target molecule as an equal mixture of both enantiomers. These methods prioritize the formation of the correct constitutional isomer without control over its stereochemistry.

Conventional strategies for the racemic synthesis of this compound often involve the multi-step preparation of a suitable precursor followed by a fluorination reaction. A common precursor is an ester of 3-phenylbutanoic acid, which can be synthesized through established methods such as the Horner-Wadsworth-Emmons reaction followed by hydrogenation. researchgate.net

A plausible pathway involves the conversion of a 3-phenylbutanoic acid derivative into a β-keto ester. This intermediate can then undergo electrophilic fluorination. For instance, a similar strategy has been employed in the synthesis of racemic 3-fluoro-5-aminolevulinic acid (3F-5-ALA), where a γ-amino-β-keto ester was fluorinated using an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov Subsequent hydrolysis of the ester group would yield the racemic carboxylic acid.

Table 1: Potential Conventional Synthesis Steps

Step Reaction Type Reactants Key Reagent Product
1 Acylation/Condensation 3-Phenylbutanoic acid derivative e.g., Meldrum's acid β-keto ester intermediate
2 Electrophilic Fluorination β-keto ester intermediate Selectfluor® Fluorinated β-keto ester

Achieving regioselectivity is critical to ensure the fluorine atom is introduced exclusively at the C3 position. Modern organocatalytic methods offer precise control over the position of fluorination. One such advanced strategy involves the I(I)/I(III) catalysis platform for the fluorination of allenes. nih.govresearchgate.net This method allows for the highly regioselective synthesis of tertiary propargylic fluorides from readily available allenes. nih.gov While not directly applied to a saturated butanoic acid chain, a synthetic route proceeding through an appropriately substituted allene (B1206475) precursor could leverage this methodology to install the fluorine atom at the desired tertiary carbon before subsequent transformations to the final carboxylic acid.

This approach is notable for its ability to control regioselectivity in complex molecules, which can be challenging with traditional fluorinating agents that may react at other positions on the phenyl ring or alkyl chain. researchgate.net

Enantioselective Synthesis of this compound

Enantioselective methods are designed to produce a single enantiomer of the target molecule, which is crucial for applications in pharmaceuticals and materials science. These strategies employ chiral catalysts, enzymes, or auxiliaries to control the stereochemical outcome of the reaction.

The direct asymmetric formation of a carbon-fluorine bond is a significant challenge in synthetic chemistry. This can be achieved through catalysis using chiral metal complexes or organocatalysts. researchgate.net Transition-metal catalysis, often employing palladium, copper, or rhodium complexes with chiral ligands, can facilitate the enantioselective fluorination of various substrates. researchgate.netdicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of unsaturated precursors containing fluorine has been shown to produce chiral fluorinated molecules with good enantioselectivity. dicp.ac.cn

Organocatalysis provides a metal-free alternative, using small chiral organic molecules to induce stereoselectivity. rsc.org Asymmetric fluorination can be catalyzed by chiral Brønsted acids or Lewis bases, which activate the substrate and the fluorinating agent in a chiral environment. rsc.org Another approach involves chiral iodine catalysts that can perform catalytic asymmetric nucleophilic fluorination using sources like boron trifluoride etherate (BF₃·Et₂O). nih.gov These methods enable the construction of fluorine-bearing stereocenters with high levels of enantiomeric excess (ee). nih.gov

Biocatalysis offers a powerful and environmentally benign method for obtaining enantiomerically pure compounds. nih.govnih.gov Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. pharmacy180.com

For chiral butanoic acids, lipases are particularly effective enzymes. Studies on the resolution of racemic 3-phenylbutanoic acid esters have shown that lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Amano PS (Pseudomonas cepacia) exhibit excellent enantioselectivity. mdpi.comresearchgate.net In this process, a racemic ester of this compound would be exposed to the lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. mdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. This method is highly efficient, often yielding products with high enantiomeric purity. researchgate.net

Table 2: Enzyme Performance in Resolution of 3-Arylbutanoic Acid Esters

Enzyme/Biocatalyst Substrate Selectivity Outcome Reference
Burkholderia cepacia Lipase Racemic ethyl 3-phenylbutanoate Excellent enantioselectivity for (S)-acid mdpi.comresearchgate.net
Pseudomonas cepacia Lipase Racemic ethyl 3-phenylbutanoate Excellent enantioselectivity for hydrolysis researchgate.net

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this method, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent reaction to occur on one face of the substrate, leading to the formation of one diastereomer in preference to the other. sigmaaldrich.com After the stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

A general approach for the synthesis of this compound using this method would involve:

Attachment: Reacting a 3-phenylbutanoic acid derivative (like the acyl chloride) with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral imide. wikipedia.org

Stereoselective Fluorination: The resulting compound is then treated with a base to form an enolate, which subsequently reacts with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). The steric hindrance from the chiral auxiliary directs the fluorinating agent to attack from the less hindered face, creating the C-F bond with high diastereoselectivity.

Cleavage: The auxiliary is then cleaved from the fluorinated product, typically via hydrolysis, to yield the enantiomerically enriched this compound. tcichemicals.com

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary Class Example Compound Typical Application Reference
Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Asymmetric alkylations, aldol (B89426) reactions wikipedia.org
Camphorsultam (1S)-(+)-Camphor-10-sulfonic acid Diels-Alder reactions, alkylations wikipedia.org
Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine Asymmetric alkylation for chiral acids sigmaaldrich.com

Diastereoselective Synthesis Utilizing Chiral Precursors

The asymmetric synthesis of this compound, where the fluorine-bearing carbon is a stereocenter, can be effectively achieved by employing chiral auxiliaries. These temporary molecular scaffolds guide the stereochemical outcome of a reaction, after which they can be removed, yielding an enantiomerically enriched product. While a specific synthesis for this compound using this method is not extensively documented in readily available literature, a robust and scientifically sound pathway can be constructed based on well-established precedents in asymmetric fluorination.

One of the most powerful strategies involves the use of Evans' oxazolidinone auxiliaries. This methodology would begin by coupling 3-phenylbutanoic acid with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral N-acyl oxazolidinone. The subsequent steps are outlined as follows:

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a silylating agent with a base, to generate a stereochemically defined Z-enolate. The bulky chiral auxiliary effectively blocks one face of the enolate.

Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating reagent. N-fluorobenzenesulfonimide (NFSI) is a common and effective choice for this transformation. The fluorine atom is delivered to the less sterically hindered face of the enolate, leading to the formation of the C-F bond with a high degree of diastereoselectivity. wikipedia.orgnih.gov

Auxiliary Cleavage: The final step involves the hydrolytic cleavage of the chiral auxiliary, often with lithium hydroxide (B78521) and hydrogen peroxide, to release the desired enantiomerically enriched this compound. The valuable chiral auxiliary can typically be recovered and recycled.

This approach offers a predictable and highly diastereoselective route to optically active α-fluorinated carboxylic acids and has been successfully applied to a wide variety of substrates. researchgate.netnih.gov The stereochemical outcome is dependent on the specific chiral auxiliary used, allowing access to either enantiomer of the final product.

Table 1: Key Reagents in Diastereoselective Fluorination
Reagent TypeExampleRole in Synthesis
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneControls stereochemistry of fluorination
BaseLithium diisopropylamide (LDA)Generates a stereodefined enolate
Electrophilic Fluorine SourceN-fluorobenzenesulfonimide (NFSI)Donates an electrophilic fluorine atom (F+)
Cleavage ReagentLithium hydroxide (LiOH)Removes the chiral auxiliary to yield the carboxylic acid

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of suitable precursors that possess the basic carbon skeleton. The choice of precursor is dictated by the intended fluorination strategy.

3-Hydroxy-3-phenylbutanoic acid: This tertiary benzylic alcohol is a primary precursor for deoxyfluorination methods. biosynth.com Its synthesis can be achieved via the Reformatsky reaction, where the zinc enolate of an α-halo ester, such as ethyl bromoacetate, adds to acetophenone. Subsequent hydrolysis of the resulting ester yields the target β-hydroxy acid. This intermediate is particularly valuable as the hydroxyl group is positioned at the exact site for replacement by fluorine.

3-Phenylbutanoic acid: The parent, non-fluorinated carboxylic acid serves as a precursor for methods involving the fluorination of an enolate derivative, as described in the diastereoselective synthesis section. It can be prepared through various classical organic synthesis routes, including the reduction of cinnamic acid derivatives or through malonic ester synthesis.

(E)-4-Phenyl-3-butenoic acid: This unsaturated precursor could potentially be used in a hydrofluorination reaction, where HF or an equivalent reagent adds across the double bond. nih.govcymitquimica.com According to Markovnikov's rule, the fluorine would be expected to add to the more substituted carbon (C3), which is also benzylic, leading to the desired product. The synthesis of this precursor can be accomplished through methods like the Horner-Wadsworth-Emmons reaction between benzaldehyde (B42025) and a phosphonate (B1237965) ester of acetic acid, followed by hydrolysis.

Table 2: Key Precursors and Their Synthetic Relevance
Precursor NameStructureApplicable Fluorination Method
3-Hydroxy-3-phenylbutanoic acidC₆H₅C(OH)(CH₃)CH₂COOHDeoxyfluorination
3-Phenylbutanoic acidC₆H₅CH(CH₃)CH₂COOHElectrophilic fluorination of enolate
(E)-4-Phenyl-3-butenoic acidC₆H₅CH=CHCH₂COOHHydrofluorination

Development of Novel Fluorination Reagents and Methodologies Applicable to β-Phenyl Butanoic Acids

The direct and selective introduction of fluorine into organic molecules has been revolutionized by the development of new reagents with improved safety, stability, and functional group tolerance. These modern reagents are highly applicable to the synthesis of this compound from its precursors.

Deoxyfluorination Reagents: The conversion of 3-hydroxy-3-phenylbutanoic acid to the target compound is a deoxyfluorination reaction, replacing a C-O bond with a C-F bond. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, they are known for their thermal instability and harsh reaction conditions. tcichemicals.com A new generation of reagents offers significant advantages:

PyFluor: A thermally stable, crystalline solid that can fluorinate a wide range of alcohols, including tertiary alcohols, under mild conditions. brynmawr.edu

AlkylFluor and PhenoFluor: These reagents, developed by the Ritter group, exhibit excellent functional group tolerance and are suitable for late-stage fluorination of complex molecules. thieme-connect.comnih.gov They provide a safer and more practical alternative to DAST for converting benzylic alcohols into fluorides.

CpFluors (3,3-difluoro-1,2-diarylcyclopropenes): These reagents operate through a unique mechanism and are effective for the deoxyfluorination of primary, secondary, and tertiary alcohols. thieme-connect.com

These modern deoxyfluorination reagents are well-suited for the conversion of the tertiary benzylic alcohol precursor, which can be prone to elimination side reactions under harsher conditions.

Electrophilic Fluorination Reagents: For methods involving the fluorination of a carbanion or enolate intermediate, electrophilic ("F+") sources are required.

N-Fluorosulfonimides (e.g., NFSI): N-fluorobenzenesulfonimide is a bench-stable, crystalline solid that is one of the most widely used electrophilic fluorinating agents. wikipedia.org It is highly effective for the fluorination of enolates derived from carbonyl compounds, making it ideal for the diastereoselective approach using chiral auxiliaries. nih.gov

Selectfluor®: This is a trademarked N-F reagent, [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)], which is a highly reactive and versatile electrophilic fluorine source. nih.gov It is readily handled and has a broad range of applications in fluorinating carbon nucleophiles.

These reagents have largely replaced hazardous sources like elemental fluorine (F₂) for laboratory-scale synthesis, providing safer and more selective transformations. wikipedia.org

Table 3: Comparison of Modern Fluorination Reagents
Reagent NameReagent TypePrecursor SubstrateKey Advantages
PyFluorDeoxyfluorination3-Hydroxy-3-phenylbutanoic acidHigh thermal stability, low cost
PhenoFluor / AlkylFluorDeoxyfluorination3-Hydroxy-3-phenylbutanoic acidExcellent functional group tolerance, suitable for complex molecules
NFSIElectrophilicEnolate of a 3-phenylbutanoic acid derivativeBench-stable solid, high efficiency, widely used
Selectfluor®ElectrophilicEnolate of a 3-phenylbutanoic acid derivativeHighly reactive, easy to handle, versatile

Advanced Spectroscopic Characterization of 3 Fluoro 3 Phenylbutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 3-Fluoro-3-phenylbutanoic acid at the atomic level. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis.

Stereochemical Assignment via ¹H, ¹³C, and ¹⁹F NMR Coupling Analysis

The stereochemistry of this compound can be unequivocally determined through the analysis of scalar coupling constants in its NMR spectra. The presence of a chiral center at the carbon bearing the fluorine atom and the phenyl group leads to diastereotopic protons in the adjacent methylene (B1212753) group (-CH₂-).

¹H NMR Spectroscopy: The protons of the methylene group are expected to appear as a complex multiplet due to geminal coupling with each other and vicinal coupling with the methine proton. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the protons, which in turn is influenced by the stereochemical arrangement.

¹⁹F NMR Spectroscopy: The fluorine nucleus provides a unique probe. Its chemical shift is highly sensitive to the electronic environment. Furthermore, heteronuclear coupling between ¹⁹F and adjacent protons (³JHF) is invaluable for stereochemical assignment. The magnitude of these coupling constants often follows a Karplus-type relationship, where the coupling is dependent on the dihedral angle.

¹³C NMR Spectroscopy: The carbon chemical shifts are also indicative of the molecular structure. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Longer-range C-F couplings (²JCF, ³JCF) can also be observed and provide additional structural information.

Illustrative ¹H and ¹⁹F NMR Data for a Diastereomer of this compound:

Proton/NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2a2.85ddJ = 16.5, 6.0
H-2b3.05ddJ = 16.5, 8.5
H-35.40dddJ = 8.5, 6.0, 48.0 (³JHF)
Phenyl-H7.20-7.40m
¹⁹F-175.0dtJ = 48.0, 25.0

Note: This data is illustrative and based on typical values for similar structures. Actual values may vary.

Conformational Analysis using Multi-Dimensional NMR Techniques

To understand the preferred three-dimensional structure of this compound in solution, multi-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's conformation.

For instance, NOE correlations between the phenyl protons and the protons on the butyric acid chain can help define the orientation of the phenyl group relative to the rest of the molecule. The presence or absence of specific NOEs can distinguish between different staggered conformations around the C2-C3 bond.

Dynamic NMR Studies on Rotational Barriers and Fluxionality

The phenyl group in this compound can exhibit restricted rotation around the C-C bond connecting it to the chiral center. This dynamic process can be studied using variable-temperature NMR experiments. At low temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for the ortho- and meta-protons of the phenyl ring. As the temperature is increased, these signals may broaden and eventually coalesce into single averaged signals. By analyzing the lineshapes of these signals at different temperatures, the energy barrier for this rotational process can be calculated.

Mass Spectrometry (MS) for Mechanistic Fragmentation Studies

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the exact molecular formula can be confirmed.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺183.0765
[M+Na]⁺205.0584
[M-H]⁻181.0619

Note: Calculated for C₁₀H₁₁FO₂.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its fragmentation pathways.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve the initial loss of carbon dioxide (CO₂), a common fragmentation for carboxylic acids. This would be followed by further fragmentation of the resulting carbanion. The presence of the fluorine atom can influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Plausible Fragmentation of [M-H]⁻:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
181.06137.07CO₂
137.07117.06HF
137.0791.05C₂H₂F

Note: This fragmentation table is hypothetical and serves to illustrate potential pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. arxiv.orgbruker.com For this compound, these methods provide a characteristic "fingerprint," allowing for the identification of functional groups and conformational details. bruker.com

The infrared spectrum of a carboxylic acid is dominated by several key vibrations. The most distinct is the carbonyl (C=O) stretching mode of the carboxylic acid group, which typically appears in the region of 1690–1750 cm⁻¹. nih.gov The precise frequency can be influenced by hydrogen bonding; in the solid state or as a dimer in solution, this band is often found near the lower end of the range. spiedigitallibrary.org Another significant feature is the broad O-H stretching band, which arises from the hydroxyl group of the carboxylic acid and typically spans a wide range from 2500 to 3300 cm⁻¹.

The presence of the fluorine atom introduces a C-F stretching vibration, which is expected in the 1000–1400 cm⁻¹ region. The phenyl group contributes several characteristic bands, including C-H stretching modes above 3000 cm⁻¹, aromatic C=C ring stretching vibrations typically found near 1600, 1580, 1500, and 1450 cm⁻¹, and C-H out-of-plane bending modes in the 690–900 cm⁻¹ range, which can indicate the substitution pattern of the ring.

Interactive Table: Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
O-H StretchCarboxylic Acid (O-H)2500 - 3300Very broad due to hydrogen bonding.
Aromatic C-H StretchPhenyl Ring (C-H)3000 - 3100Typically sharp peaks.
Aliphatic C-H Stretch-CH₂- and -CH(CH₃)-2850 - 3000Symmetric and asymmetric stretches.
C=O StretchCarboxylic Acid (C=O)1690 - 1750Intense and sharp. Position sensitive to environment (dimer vs. monomer). nih.gov
Aromatic C=C StretchPhenyl Ring1450 - 1600A series of bands of variable intensity.
C-F StretchFluoroalkane (C-F)1000 - 1400Can be a strong absorption, often coupled with other modes.
C-O Stretch / O-H BendCarboxylic Acid1210 - 1320 / 1300 - 1440Often coupled and can appear as multiple bands.
Aromatic C-H Out-of-Plane BendPhenyl Ring690 - 900The pattern can help confirm the monosubstituted nature of the phenyl ring.

To achieve unambiguous assignment of the observed vibrational bands in the FT-IR and Raman spectra, experimental data is often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized molecular geometry and harmonic vibrational frequencies. researchgate.netnih.gov

Theoretical calculations provide a complete set of vibrational modes for the molecule in its ground state. arxiv.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.961) to improve the agreement with experimental data. nih.gov By comparing the scaled theoretical frequencies and intensities with the experimental FT-IR and Raman spectra, each observed band can be assigned to specific atomic motions within the molecule, such as stretching, bending, or torsional modes. This approach is crucial for distinguishing between complex overlapping vibrations and confirming the molecular structure. nih.gov

Chiral Chromatography for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the primary technique for separating these enantiomers to determine enantiomeric purity (or enantiomeric excess, ee) and, in conjunction with other methods, to assign the absolute configuration. phenomenex.comsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioselective analysis of chiral compounds. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.com

For fluorinated arylcarboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often highly effective. researchgate.netmdpi.com The separation of compounds structurally similar to this compound has been successfully demonstrated. For instance, the resolution of (R)-4,4,4-trifluoro-3-phenylbutanoic acid has been achieved using a Chiralcel OJ-H column. mdpi.com The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or methanol, a system known as normal-phase chromatography. mdpi.com The precise ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times. phenomenex.com Detection is commonly performed using a UV detector, leveraging the chromophore of the phenyl group.

Interactive Table: Example Chiral HPLC Conditions for Related Arylcarboxylic Acids

ParameterConditionReference(s)
ColumnChiralcel OJ-H (Cellulose tris(4-methylbenzoate) on silica (B1680970) gel) researchgate.net, mdpi.com
Mobile PhaseHexane / Isopropanol (IPA) / Methanol (e.g., 90:5:5 v/v/v) mdpi.com
Flow Rate0.5 - 1.0 mL/min mdpi.com
DetectionUV (e.g., at 254 nm)-
TemperatureAmbient researchgate.net
Expected ResultSeparation of the (R)- and (S)-enantiomers into two distinct peaks. researchgate.net, mdpi.com

Gas chromatography with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability. A common approach is esterification to form, for example, the methyl or ethyl ester.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives create a chiral environment within the column, allowing for differential interaction with the enantiomers and enabling their separation. gcms.cz The separated enantiomers are detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). nih.gov Enantioselective GC-MS is particularly valuable as it can confirm the identity of the separated enantiomers while simultaneously quantifying their ratio. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (if available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a single crystal of sufficient quality can be grown from one of the pure enantiomers of this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry (i.e., the actual R or S configuration) without ambiguity. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov The determination of the absolute configuration is vital for understanding the molecule's interaction with other chiral systems, such as biological receptors.

As of the current literature survey, a published crystal structure for this compound is not available. The successful application of this technique is contingent upon the ability to produce a high-quality single crystal, which can be a challenging and rate-limiting step in the analytical process. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 3 Phenylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of well-established transformations. The presence of the fluorine atom at the C3 position is sufficiently remote that it generally does not interfere electronically or sterically with the typical reactions of the carboxyl group.

Esterification and Amidation Reactions

Esterification: 3-Fluoro-3-phenylbutanoic acid can be readily converted to its corresponding esters via several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-controlled process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.uk

ReactionReagents & ConditionsProduct
Esterification Methanol (CH₃OH), H₂SO₄ (catalyst), HeatMethyl 3-fluoro-3-phenylbutanoate

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group to a more reactive species, as direct reaction with an amine is generally slow. A common and effective method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with a primary or secondary amine to form the corresponding amide. The C-F bond at the C3 position remains stable under these conditions.

Reaction StepReagents & ConditionsIntermediate/Product
1. Acyl Chloride Formation Thionyl Chloride (SOCl₂)3-Fluoro-3-phenylbutanoyl chloride
2. Amidation Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH)3-Fluoro-3-phenylbutanamide

Reduction to Alcohols and Amines

Reduction to Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 3-fluoro-3-phenylbutan-1-ol. This transformation requires powerful reducing agents due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. khanacademy.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another suitable reagent that offers the advantage of selectively reducing carboxylic acids in the presence of other carbonyl functional groups like ketones. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. khanacademy.org

ReactionReagents & ConditionsProduct
Reduction to Alcohol 1. Lithium Aluminum Hydride (LiAlH₄) in THF3-Fluoro-3-phenylbutan-1-ol
2. H₂O or H₃O⁺ workup

Reduction to Amines: While carboxylic acids cannot be directly reduced to amines, a two-step sequence involving an amide intermediate can achieve this. First, the carboxylic acid is converted to an amide as described in section 4.1.1. The resulting amide is then reduced using a strong reducing agent, typically LiAlH₄, to afford the corresponding amine, 3-fluoro-3-phenylbutan-1-amine.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile reaction for simple aliphatic carboxylic acids and typically requires harsh conditions. masterorganicchemistry.com The reaction is significantly more favorable for substrates with a carbonyl group at the β-position (β-keto acids), which can stabilize the transition state through a cyclic intermediate. youtube.com this compound does not possess this feature.

However, several modern synthetic methods can achieve decarboxylation under specific conditions:

Radical Decarboxylation: Under radical conditions, such as those employed in the Barton decarboxylation, the carboxylic acid can be converted to a derivative (like a thiohydroxamate ester) which then undergoes radical-initiated cleavage to release CO₂ and generate a carbon-centered radical at C2.

Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for converting aliphatic carboxylic acids into alkyl radicals through a single-electron transfer (SET) process, followed by rapid CO₂ extrusion. nih.gov These radicals can then be trapped by various reagents. For instance, in a process known as decarboxylative fluorination, the generated radical can be trapped by an electrophilic fluorine source like Selectfluor to form a new C-F bond. nih.gov While this specific reaction would not be a simple decarboxylation for this compound, it illustrates a modern pathway for removing the carboxyl group. rsc.org

Thermal and Photochemical Degradation: Studies on perfluorinated carboxylic acids (PFCAs) have shown that thermal or photo-induced degradation under acidic conditions can lead to decarboxylation. nih.gov The proposed mechanism involves homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. nih.gov While this compound is not perfluorinated, similar pathways could potentially be induced under high-energy conditions.

Reactions at the Fluorinated Stereocenter (C3)

The reactivity at the C3 carbon is dominated by the presence of both a phenyl group and a fluorine atom. The C-F bond is the strongest single bond to carbon, making fluoride (B91410) an exceptionally poor leaving group in nucleophilic substitution and elimination reactions. nih.gov However, the C3 position is also a tertiary and benzylic-like center, which can stabilize the formation of a carbocation intermediate. This duality dictates the potential reaction pathways.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, Sₙ2') and Their Stereochemical Outcomes

Nucleophilic substitution at the C3 center involves the replacement of the fluorine atom. The feasibility and mechanism of this process are highly dependent on the reaction conditions.

Sₙ1 Pathway: The structure of this compound is well-suited for an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate. masterorganicchemistry.com The C3 position can form a tertiary, benzylic carbocation, which is significantly stabilized by hyperconjugation and resonance with the adjacent phenyl ring.

Despite this stabilization, the reaction is kinetically slow due to the poor leaving group ability of fluoride. To facilitate this reaction, activation of the C-F bond is necessary. This can be achieved using Lewis acids or strong hydrogen-bond donors (like water or specific alcohols), which coordinate to the fluorine atom, weaken the C-F bond, and stabilize the departing fluoride ion. nih.govresearchgate.net

Stereochemical Outcome: A key feature of the Sₙ1 mechanism is the formation of a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability. Therefore, if the reaction starts with an enantiomerically pure sample of this compound, the Sₙ1 reaction will lead to a racemic mixture of products, meaning a loss of stereochemical information. oregonstate.edu

Sₙ2 Pathway: An Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is highly unlikely for this substrate. masterorganicchemistry.com This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon center from the backside as the leaving group departs. youtube.com There are two major barriers to an Sₙ2 reaction at the C3 position:

Steric Hindrance: The C3 carbon is a tertiary center, which is highly sterically hindered, preventing the backside attack required for the Sₙ2 mechanism.

Poor Leaving Group: Fluoride is the worst leaving group among the halogens for Sₙ2 reactions (reactivity order: I⁻ > Br⁻ > Cl⁻ >> F⁻). cas.cn

Intermolecular Sₙ2 reactions involving C-F bond cleavage are exceptionally rare and require highly activated substrates or specialized conditions not typically found in standard organic synthesis. cas.cn

Sₙ2' Pathway: The Sₙ2' (allylic substitution) mechanism is not applicable to this compound as the leaving group is not on a carbon adjacent to a double bond.

MechanismSubstrate RequirementLeaving GroupNucleophileStereochemistryLikelihood for this Compound
Sₙ1 Tertiary, Benzylic (Favored)Poor (F⁻), requires activationWeak/NeutralRacemizationPlausible with activation
Sₙ2 Methyl, Primary (Disfavored)Very Poor (F⁻)StrongInversionHighly Unlikely

Elimination Reactions to Form Olefins

Elimination reactions provide a pathway to form alkenes by removing the fluorine atom from C3 and a proton from an adjacent carbon (C2 or C4). These reactions often compete with nucleophilic substitutions. lumenlearning.com

E1 Pathway: The E1 (Elimination, Unimolecular) reaction proceeds through the same tertiary, benzylic carbocation intermediate as the Sₙ1 reaction. ucalgary.cachemistrysteps.com Therefore, conditions that favor Sₙ1 (polar protic solvents, Lewis acid catalysis, heat) also favor E1. masterorganicchemistry.com After the carbocation is formed, a weak base (often the solvent) abstracts an adjacent proton to form a double bond. libretexts.org

Two constitutional isomers can be formed:

Zaitsev Product (Major): Abstraction of a proton from the C2 methyl group leads to the more substituted and thermodynamically more stable alkene, 3-phenyl-2-butenoic acid .

Hofmann Product (Minor): Abstraction of a proton from the C4 methylene (B1212753) group yields the less substituted alkene, 3-phenyl-3-butenoic acid .

According to Zaitsev's rule, the E1 mechanism typically favors the formation of the most substituted alkene. libretexts.org

E2 Pathway: The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process that requires a strong base. chemistrysteps.com The base removes a proton from a β-carbon simultaneously as the leaving group departs. For this to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. youtube.com

While the E2 mechanism avoids the formation of a discrete carbocation, it is still challenged by the poor leaving group ability of fluoride. beilstein-journals.org Significant energy, typically in the form of high temperatures and a strong, often bulky base (e.g., potassium tert-butoxide), would be necessary to promote an E2 reaction. masterorganicchemistry.com The regioselectivity would also generally favor the Zaitsev product unless a sterically hindered base is used, which might favor the more accessible Hofmann proton. chemistrysteps.com

ReactionKey Intermediate/TSBase RequirementPotential Products (Regioisomers)
E1 CarbocationWeak (e.g., H₂O, ROH)3-phenyl-2-butenoic acid (Major), 3-phenyl-3-butenoic acid (Minor)
E2 Concerted Transition StateStrong (e.g., K-OtBu)3-phenyl-2-butenoic acid (Zaitsev), 3-phenyl-3-butenoic acid (Hofmann)

Fluorine-Directed Reactivity and Catalysis

The fluorine atom at the C3 position of this compound plays a pivotal role in directing the molecule's reactivity. This influence stems from the unique electronic properties of fluorine, which include strong inducting effects and the potential for weak resonance donation. The high electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect) through the sigma bonds, which can decrease the electron density of the neighboring atoms. ucsb.educhemistrysteps.com This effect can impact the acidity of the carboxylic acid and the reactivity of the benzylic position.

The benzylic C-F bond, while generally strong, can be activated under certain catalytic conditions. Lewis acids or strong Brønsted acids can coordinate to the fluorine atom, weakening the C-F bond and promoting the formation of a benzylic carbocation. nih.govnih.govnih.govst-andrews.ac.uk This activation strategy is crucial for nucleophilic substitution reactions at the benzylic position. The stability of the resulting benzylic carbocation is enhanced by the adjacent phenyl ring through resonance delocalization.

Table 1: Illustrative Catalysts for Benzylic C-F Bond Activation

Catalyst Type Example Proposed Mechanism of Action
Lewis Acid AlCl₃, BF₃ Coordination to the fluorine atom, facilitating C-F bond cleavage.
Brønsted Acid HF, H₂SO₄ Protonation of the fluorine atom, increasing its leaving group ability.

It is important to note that while these catalysts are effective for benzylic fluorides in general, their specific application to this compound would require experimental validation.

Reactions Involving the Phenyl Substituent

The reactivity of the phenyl group in this compound is influenced by the electronic and steric effects of the 3-fluoro-3-butanoic acid substituent.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The substituent already present on the ring determines the rate and regioselectivity of the reaction. The 3-fluoro-3-butanoic acid substituent is expected to be deactivating towards EAS due to the strong electron-withdrawing inductive effect of the fluorine atom. masterorganicchemistry.comlibretexts.org This deactivation reduces the nucleophilicity of the phenyl ring, making it less reactive towards electrophiles.

Regarding the directing effect, the substituent is likely to be a meta-director. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position relatively less deactivated and therefore more susceptible to electrophilic attack. While fluorine itself has lone pairs that can participate in resonance, potentially directing ortho/para, the insulating effect of the alkyl chain and the overriding inductive effect would likely lead to a preference for meta substitution. wikipedia.org

Table 2: Predicted Regioselectivity in the Nitration of Substituted Benzenes

Substituent Directing Effect Predicted Major Product(s)
-CH₃ ortho, para 2-Nitrotoluene, 4-Nitrotoluene
-NO₂ meta 1,3-Dinitrobenzene

The hydrogenation of the aromatic ring of this compound to yield 3-fluoro-3-cyclohexylbutanoic acid can be achieved under specific catalytic conditions. Aromatic rings are generally resistant to hydrogenation compared to alkenes and require more forcing conditions, such as high pressures of hydrogen gas and active metal catalysts. libretexts.orgorganic-chemistry.org

Commonly used catalysts for this transformation include platinum, palladium, rhodium, and nickel. nsf.govresearchgate.netteledos.gracs.org The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the hydrogenation. The 3-fluoro-3-butanoic acid substituent is not expected to significantly hinder the hydrogenation of the aromatic ring, although its steric bulk may have a minor effect on the rate of reaction. jst.go.jp

Table 3: Typical Conditions for Aromatic Ring Hydrogenation

Catalyst Hydrogen Pressure (atm) Temperature (°C)
Rh/C 5 80
PtO₂ 1-4 25-50

Oxidative and Reductive Transformations of the Carbon Skeleton

The carbon skeleton of this compound possesses two main sites for oxidative or reductive transformations: the carboxylic acid group and the benzylic position.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield 3-fluoro-3-phenylbutan-1-ol.

Oxidation of the carbon skeleton is more challenging. The benzylic position is typically susceptible to oxidation. However, the presence of a strong C-F bond, as opposed to a weaker C-H bond, makes oxidation at this position difficult under standard conditions. khanacademy.org Strong oxidizing agents might lead to the degradation of the molecule. The fatty acid-like butanoic acid chain could potentially undergo metabolic-like oxidation processes such as beta-oxidation under specific enzymatic conditions, although this is speculative without experimental evidence. tandfonline.comlibretexts.orgnih.govwikipedia.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

Due to the lack of specific experimental data for this compound, the discussion of reaction kinetics is based on established mechanisms for similar reactions.

For electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion (sigma complex). uomustansiriyah.edu.iqmasterorganicchemistry.com The rate law for such a reaction is generally expected to be second order, first order in the aromatic substrate and first order in the electrophile. Rate = k[C₁₀H₁₁FO₂][Electrophile]

For the catalytic hydrogenation of the aromatic ring , the kinetics can be complex and depend on the catalyst, substrate, and reaction conditions. Often, the rate is dependent on the concentration of the substrate, the pressure of hydrogen, and the amount of catalyst. The reaction is typically modeled using Langmuir-Hinshelwood kinetics, where the rate-determining step can be the adsorption of the reactants onto the catalyst surface or the surface reaction itself. nsf.govteledos.gr

In C-F bond activation reactions , the kinetics would depend on the specific catalyst and mechanism. If the reaction proceeds through an Sₙ1-type mechanism involving the formation of a benzylic carbocation, the rate-determining step would be the cleavage of the C-F bond, and the rate would be first order in the substrate. nih.govnih.govst-andrews.ac.uk If it follows an Sₙ2-type mechanism, the rate would be second order, depending on both the substrate and the nucleophile.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates in reactions involving this compound are not extensively documented in publicly available research. However, mechanistic studies on analogous reactions, particularly the palladium-catalyzed β-C(sp³)–H fluorination of carboxylic acids, provide significant insights into the plausible intermediates. chemrxiv.org

In these catalytic cycles, the initial step is believed to involve the formation of a palladacycle intermediate. chemrxiv.org This is a key step where the catalyst coordinates to the substrate. For a reaction involving a compound like this compound, this would likely involve the formation of a palladium-containing ring structure. The formation of this palladacycle is a critical step that activates the C-H bond for subsequent fluorination.

Following the formation of the palladacycle, an oxidative addition of a fluorine source to the palladium center is proposed to occur. This step would result in a high-valent palladium(IV)-fluoride intermediate. The rational design of oxidizing reagents has been shown to be crucial in facilitating this step in related reactions. chemrxiv.orgchemrxiv.org The stability and reactivity of this Pd(IV) intermediate are critical in determining the course of the reaction.

The final step in the catalytic cycle is the reductive elimination of the C-F bond, which forms the fluorinated product and regenerates the palladium(II) catalyst, allowing it to re-enter the catalytic cycle. The high energetic barrier associated with C-F reductive elimination is a significant challenge in transition-metal-catalyzed fluorination reactions. chemrxiv.orgchemrxiv.org

While direct spectroscopic or crystallographic evidence for these intermediates in the context of this compound is scarce, their existence is inferred from detailed mechanistic studies on similar substrates. These studies often employ techniques such as kinetics, isotopic labeling, and computational modeling to elucidate the reaction pathway and the nature of the transient species involved.

Role of Catalysts and Reaction Conditions in Selectivity

The selectivity of reactions involving this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. Research on related fluorination reactions highlights the critical role these factors play in determining the outcome of the chemical transformation.

Catalyst Influence:

The nature of the catalyst is paramount in directing the regioselectivity and stereoselectivity of fluorination reactions. In palladium-catalyzed C-H fluorination reactions, the ligand environment around the palladium center can significantly influence which C-H bond is activated. For instance, the use of specific directing groups can guide the catalyst to a particular position on the molecule, ensuring site-selective fluorination.

In the context of β-C(sp³)–H fluorination of carboxylic acids, palladium(II) catalysts have been shown to be effective. acs.org The choice of the palladium precursor and any additional ligands can impact the efficiency and selectivity of the catalytic system. In some cases, the catalyst may play a dual role, not only facilitating the C-F bond formation but also influencing the stereochemical outcome of the reaction, particularly when a chiral center is being formed.

Influence of Reaction Conditions:

Reaction conditions such as the choice of solvent, temperature, and the nature of the fluorinating agent are crucial in controlling the selectivity of reactions.

Fluorinating Agent: A variety of fluorinating agents are available, ranging from nucleophilic to electrophilic sources of fluorine. The choice of the fluorinating agent can dramatically alter the reaction pathway. For example, in some systems, the use of an electrophilic fluorinating agent like Selectfluor in combination with a palladium catalyst has been successful. researchgate.net

Solvent and Additives: The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. The addition of co-catalysts or additives, such as silver salts or acids, has been found to be crucial for the success of certain palladium-catalyzed fluorination reactions. acs.org For instance, the addition of Ag₂O and pivalic acid was found to be essential for the direct fluorination of unactivated C(sp³)–H bonds at the β position of carboxylic acids. acs.org

Temperature: The reaction temperature can affect the rate of competing reaction pathways. By carefully controlling the temperature, it is often possible to favor the desired reaction product over undesired side products.

The interplay between the catalyst and the reaction conditions allows for a fine-tuning of the reaction's selectivity. For example, in some fluorination reactions of phenylacetic acid derivatives, the selectivity between decarboxylative fluorination and the formation of α-fluoro-α-arylcarboxylic acids can be controlled simply by adjusting the solvent system (e.g., presence or absence of water). mdpi.com

The table below summarizes findings from studies on analogous fluorination reactions, illustrating the impact of catalysts and conditions on reaction outcomes.

Substrate TypeCatalystFluorinating AgentKey Reaction ConditionObserved Selectivity
Aliphatic Carboxylic AcidsPalladium(II)Electrophilic F+ sourcePresence of Ag₂O and pivalic acidβ-C(sp³)–H fluorination acs.org
Phenylacetic Acid DerivativesNone (Charge-transfer complex)SelectfluorAqueous vs. Non-aqueous solventDecarboxylative fluorination vs. α-fluorination mdpi.com
Arylboronic Acid DerivativesPalladium(II)SelectfluorMild conditionsC-F bond formation via a Pd(III) intermediate harvard.edu
1,5-AminoalkynesGold(I)Selectfluor-Formation of fluorinated nitrogen heterocycles researchgate.net

This interactive table allows for the filtering and sorting of data to better understand the relationships between substrates, catalysts, and reaction outcomes in fluorination chemistry.

Theoretical and Computational Studies of 3 Fluoro 3 Phenylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with increasing accuracy. For 3-Fluoro-3-phenylbutanoic acid, these methods can elucidate the influence of the fluorine atom and the phenyl group on the molecule's geometry and electronic distribution.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. The presence of a chiral center at the carbon atom bonded to the fluorine and phenyl groups adds another layer of complexity to its conformational landscape. Theoretical studies on similar fluorinated organic molecules suggest that intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the fluorine atom, could play a significant role in stabilizing certain conformations. The interplay between steric hindrance from the bulky phenyl group and electrostatic interactions involving the polar C-F bond are key factors in determining the preferred molecular geometry.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wikipedia.org It partitions the complex molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis can quantify the polarity of the C-F bond, the delocalization of electrons in the phenyl ring, and the nature of the orbitals involved in the carboxylic acid group. This method allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the lone pairs of the oxygen atoms in the carboxyl group and the anti-bonding orbitals of neighboring bonds can be quantified, providing insight into the electronic factors that influence the molecule's structure and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. ajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. nih.gov For this compound, the distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The phenyl ring and the carboxylic acid group are expected to be key regions for these frontier orbitals. Analysis of the orbital compositions can reveal whether the fluorine atom acts to withdraw or donate electron density, thereby influencing the reactivity of the entire molecule.

Table 1: Predicted Global Reactivity Descriptors (Note: The following data is illustrative and would be derived from specific quantum chemical calculations not publicly available for this exact molecule.)

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy EHOMO - -6.8
LUMO Energy ELUMO - -1.2
Energy Gap ΔE ELUMO - EHOMO 5.6
Ionization Potential I -EHOMO 6.8
Electron Affinity A -ELUMO 1.2
Chemical Hardness η (I - A) / 2 2.8
Chemical Softness S 1 / (2η) 0.18
Electronegativity χ (I + A) / 2 4.0

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are rich or poor in electron density. nih.gov The MEP is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The fluorine atom, being highly electronegative, would also create a region of negative potential, while the phenyl ring would display a more complex potential surface due to its delocalized π-electron system.

Prediction and Interpretation of Spectroscopic Data

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying compounds.

Simulated Vibrational Frequencies (FT-IR, Raman)

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of atomic motion, such as the stretching or bending of a chemical bond. Quantum chemical calculations can predict the frequencies and intensities of these vibrational modes.

By calculating the vibrational frequencies of an optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the structure of the molecule. Furthermore, the analysis of the calculated vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, the C-F bond, and the various modes of the phenyl ring can be precisely identified.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and based on general frequency ranges. Precise values would require specific calculations for this molecule.)

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
O-H (Carboxylic Acid) Stretching ~3300-2500
C=O (Carboxylic Acid) Stretching ~1760-1690
C-O (Carboxylic Acid) Stretching ~1320-1210
C-F Stretching ~1400-1000
C-H (Aromatic) Stretching ~3100-3000

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Quantum chemical calculations can accurately predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which is invaluable for assigning complex spectra and confirming stereochemistry.

Methodology: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach for calculating nuclear magnetic shielding tensors. This is most often done within the DFT framework. A recommended and widely used level of theory for reliable ¹⁹F chemical shift prediction involves the B3LYP functional with a basis set such as 6-31+G(d,p) or the ωB97XD functional with an augmented basis set like aug-cc-pVDZ. nih.govrsc.org

The computational process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. For a flexible molecule like this compound, a conformational search is crucial, as the predicted NMR parameters should be a Boltzmann-weighted average of the most stable conformers. chemrxiv.org

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic shielding values (σ) for each nucleus.

Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. A linear scaling approach is often used to correct for systematic errors and improve accuracy. nih.gov

Predicted Data: While specific experimental data for this compound is not readily available in the literature, theoretical calculations would yield data similar to that shown in the illustrative table below. The ¹⁹F chemical shift is particularly sensitive to the electronic environment, and predictions can achieve a mean absolute deviation of approximately 2-4 ppm. nih.govrsc.org Coupling constants, especially those involving fluorine (e.g., ²JCF, ³JHF), are critical for determining through-bond connectivity and dihedral angles.

Table 1: Illustrative Predicted NMR Data for this compound This table contains hypothetical data for illustrative purposes, calculated at a representative level of theory (e.g., B3LYP/6-31+G(d,p)).

Atom/Group Predicted Chemical Shift (δ, ppm) Predicted Coupling Constants (J, Hz)
¹H NMR
-COOH ~11-12 -
Phenyl-H (ortho) ~7.4 ³JHH ≈ 7-8
Phenyl-H (meta) ~7.3 ³JHH ≈ 7-8, ⁴JHF ≈ 1-2
Phenyl-H (para) ~7.2 ³JHH ≈ 7-8
-CH₂- ~2.8 ²JHH ≈ 15, ³JHH ≈ 7
-CH₃ ~1.7 ³JHF ≈ 20-25
¹³C NMR
-COOH ~175 ³JCF ≈ 2-3
Phenyl-C (ipso) ~140 ²JCF ≈ 20-25
Phenyl-C (ortho, meta) ~128 ³JCF, ⁴JCF ≈ 2-5
Phenyl-C (para) ~126 ⁵JCF < 1
C-F ~95 ¹JCF ≈ 170-190
-CH₂- ~45 ²JCF ≈ 20-25
-CH₃ ~25 ²JCF ≈ 20-25
¹⁹F NMR

UV-Vis Absorption and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de It provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (which relate to peak intensity), and the nature of the underlying electronic transitions.

Methodology: The process starts with a ground-state DFT calculation to obtain an optimized molecular geometry. Following this, a TD-DFT calculation is performed to compute the vertical excitation energies to the first several excited states. mdpi.com A functional like B3LYP combined with a basis set such as 6-311+G(d,p) is often sufficient for qualitative predictions. mdpi.com The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) is important as solvent polarity can influence λmax.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the phenyl group. The primary absorptions would correspond to π → π* transitions. TD-DFT calculations can identify the specific molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) involved in each transition.

Predicted Data: A TD-DFT calculation would provide the key excitation energies and their corresponding oscillator strengths (f). The phenyl chromophore typically exhibits a strong absorption band (the E₂ band) around 200-210 nm and a weaker, structured band (the B band) around 250-270 nm.

Table 2: Illustrative TD-DFT Results for this compound This table contains hypothetical data for illustrative purposes, calculated in a simulated solvent (e.g., ethanol).

Excitation Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
S₀ → S₁ ~265 0.02 HOMO → LUMO π → π*
S₀ → S₂ ~258 0.03 HOMO-1 → LUMO π → π*

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is fundamental to understanding a reaction's kinetics and mechanism.

Methodology: TS structures are located on the PES as first-order saddle points. Computationally, this involves optimizing a molecular geometry such that it has zero gradients but one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). This single negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate (e.g., a bond breaking or forming). youtube.com

Methods like the Berny algorithm are used for TS optimization. It is crucial to confirm that the located TS connects the intended reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path downhill from the TS to the corresponding minima (reactants and products).

For a hypothetical reaction, such as the acid-catalyzed dehydration of this compound, the TS would feature partially formed and broken C-O and C-H bonds.

Methodology: Once a transition state is confirmed via frequency and IRC calculations, the energies of the reactants, transition state, and products are calculated at a high level of theory to construct a reaction energy profile. mdpi.com The activation energy is the key determinant of the reaction rate, as described by the Arrhenius equation. For complex, multi-step reactions, each step will have its own transition state and activation barrier.

Table 3: Illustrative Energy Profile for a Hypothetical Dehydration Reaction This table contains hypothetical data for illustrative purposes.

Species Description Relative Energy (kcal/mol)
Reactant This compound 0.0
Transition State Dehydration TS +35.2 (Activation Energy)

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO properties of molecules, guiding the design of new materials. The presence of a fluorine atom and a phenyl ring in this compound suggests potential NLO activity, as fluorination can enhance these properties. jmcs.org.mx

Methodology: NLO properties are calculated as derivatives of the molecular dipole moment with respect to an external electric field. The key parameters are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These are typically computed using DFT, with functionals like B3LYP or CAM-B3LYP and diffuse basis sets (e.g., 6-311+G(d)) being suitable for these calculations. researchgate.netnih.gov

A non-zero first hyperpolarizability (β) is associated with second-harmonic generation and requires a molecule to be non-centrosymmetric. While this compound is chiral and thus non-centrosymmetric, significant NLO responses often arise from molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system.

Predicted Data: Calculations would provide tensor components for α, β, and γ, from which the orientationally averaged (isotropic) values are derived. These values indicate the magnitude of the NLO response.

Table 4: Illustrative Calculated NLO Properties for this compound This table contains hypothetical data for illustrative purposes, calculated in atomic units (a.u.).

Property Description Calculated Value (a.u.)
μ Dipole Moment ~2.5 D
<α> Isotropic Polarizability ~120
βtot Total First Hyperpolarizability ~50

Synthetic Utility and Derivatives of 3 Fluoro 3 Phenylbutanoic Acid

3-Fluoro-3-phenylbutanoic Acid as a Chiral Building Block in Organic Synthesis

The presence of a chiral center containing a fluorine atom makes this compound a valuable starting material in asymmetric synthesis. researchgate.netnih.gov Chiral building blocks are essential for the construction of enantiomerically pure compounds, a critical requirement for many pharmaceuticals where different enantiomers can exhibit vastly different biological activities. nih.gov The defined stereochemistry at the fluorine-bearing carbon of this compound can be transferred to more complex molecules, guiding the stereochemical outcome of subsequent reactions.

Stereoselective Construction of Quaternary Carbon Centers

The synthesis of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, with high stereocontrol is a significant challenge in organic synthesis. hokudai.ac.jp Fluorinated quaternary stereocenters are particularly sought-after motifs in drug design. While general methods for the catalytic enantioselective synthesis of quaternary carbon stereocenters have been developed, specific examples detailing the direct use of this compound derivatives in these transformations are not extensively documented in the currently available literature. However, the structural framework of this compound, with its pre-existing tertiary stereocenter, provides a logical starting point for the addition of a fourth carbon substituent, thereby creating a quaternary center. Methodologies such as enantioselective alkylations of enolates derived from esters of this compound could potentially offer a route to such structures.

Preparation of Fluorinated Stereodefined Carboxylic Acid Derivatives

This compound serves as a parent structure from which a variety of other fluorinated carboxylic acid derivatives with well-defined stereochemistry can be prepared. Standard organic transformations can be applied to the carboxylic acid moiety without disturbing the stereocenter at the C3 position. For instance, esterification or amidation of this compound can yield a range of esters and amides, respectively. These derivatives are valuable intermediates for further synthetic manipulations, such as peptide synthesis or the construction of more complex molecular architectures. The synthesis of fluorinated aromatic carboxylic acids, in general, has been a subject of interest due to their potential as building blocks for pharmaceuticals and agrochemicals. innovations-report.com

Precursor to Structurally Diverse Fluorinated Organic Compounds

The chemical reactivity of this compound allows for its conversion into a variety of other classes of fluorinated organic compounds. The carboxylic acid group can be transformed into other functional groups, and the phenyl ring can be subjected to further substitution, leading to a wide range of structurally diverse molecules.

Synthesis of Fluorinated β-Amino Acid Analogs

Derivatization for Complex Molecular Architectures

The strategic derivatization of this compound can lead to the synthesis of complex molecular architectures. nih.gov The carboxylic acid functionality provides a handle for a multitude of chemical transformations. For example, it can be reduced to the corresponding alcohol, which can then be further functionalized. The phenyl group can undergo electrophilic aromatic substitution to introduce additional functional groups, thereby increasing molecular complexity. While specific examples of elaborate molecular structures derived directly from this compound are not prevalent in the reviewed literature, its potential as a starting material for such endeavors is clear based on fundamental principles of organic synthesis.

Development of Conformationally Restricted Analogues

Introducing conformational constraints into a molecule can be a powerful strategy in drug design to lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target. nih.gov The rigid framework of this compound, particularly the stereodefined tertiary center, can be exploited in the design of such conformationally restricted analogues.

Application in Catalysis or Material Science

While specific research on the catalytic or material science applications of this compound is not extensively documented in publicly available scientific literature, its structural features—a carboxylic acid group, a phenyl ring, and a stereogenic center containing fluorine—suggest potential utility in these fields. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and reactivity of a molecule, opening avenues for its use as a specialized building block or functional material.

In the realm of catalysis , chiral fluorinated organic molecules are of growing interest. This compound, particularly in its enantiomerically pure forms, could serve as a chiral ligand for asymmetric catalysis. The fluorine atom's electron-withdrawing nature can influence the electron density of the carboxylic acid's coordination site, potentially modulating the catalytic activity and selectivity of a metal center. Furthermore, the unique steric and electronic properties of the fluorinated stereocenter could be exploited in the design of organocatalysts for various asymmetric transformations.

In material science , fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. While monomeric this compound is unlikely to be a primary component of bulk polymers, it could be incorporated as a specialty monomer to tailor the properties of polyesters or polyamides. The presence of the fluorine atom could enhance the hydrophobicity and thermal stability of the resulting polymer. Additionally, the phenyl group could contribute to the polymer's rigidity and refractive index.

The carboxylic acid functionality also allows for the tethering of this molecule to surfaces or nanoparticles, potentially modifying their surface properties. For instance, self-assembled monolayers of this compound on a substrate could create a surface with controlled wettability and frictional properties.

It is important to note that these potential applications are based on the known properties of similar fluorinated organic compounds. Specific research and development would be necessary to fully explore and realize the potential of this compound in catalysis and material science.

Conclusion and Future Research Directions

Summary of Current Knowledge on 3-Fluoro-3-phenylbutanoic Acid

Currently, specific research focusing exclusively on this compound is limited in publicly accessible scientific literature. While its non-fluorinated analog, 3-phenylbutanoic acid, is a known compound with established properties, the introduction of a fluorine atom at the tertiary benzylic position introduces a chiral center and is expected to significantly alter its physicochemical characteristics. The high electronegativity of fluorine can induce a notable Thorpe-Ingold effect, influencing the molecule's conformation and the acidity of the carboxylic acid proton. The presence of the C-F bond, known for its exceptional strength, is anticipated to enhance metabolic stability, a desirable trait in pharmaceutical applications. nbinno.com

Challenges and Opportunities in Synthesis and Derivatization

The synthesis of this compound presents non-trivial challenges, primarily centered on the stereoselective installation of the fluorine atom at a tertiary carbon center. Potential synthetic strategies could involve the fluorination of a suitable precursor, such as a tertiary alcohol or an alkene. However, controlling the stereochemistry of this fluorination step is a significant hurdle.

Opportunities in this area lie in the development of novel asymmetric fluorination methodologies. Advances in transition-metal catalysis and organocatalysis could provide pathways to enantiomerically enriched this compound. Furthermore, enzymatic resolutions, which have been successfully applied to other fluorinated arylcarboxylic acids, offer a promising avenue for obtaining enantiopure forms of this compound. researchgate.net

The derivatization of this compound at the carboxylic acid moiety could yield a diverse library of esters and amides. These derivatives would be valuable for probing structure-activity relationships in various biological assays. The reactivity of the tertiary C-F bond itself could also be exploited, although its high bond strength would necessitate harsh reaction conditions.

Potential for Exploring Novel Reactivity and Mechanistic Pathways

The juxtaposition of a fluorine atom and a phenyl group on the same stereocenter in this compound sets the stage for intriguing reactivity. The strong electron-withdrawing nature of the fluorine atom can influence the stability of adjacent carbocations or carbanions, potentially leading to novel rearrangement reactions or unexpected outcomes in standard transformations.

Mechanistic studies on the formation and reactions of this compound would be highly valuable. For instance, investigating the mechanism of its synthesis could provide insights into the factors governing stereoselectivity in fluorination reactions. Studying the solvolysis of its derivatives could elucidate the electronic and steric effects of the fluorine atom on the stability of benzylic carbocations.

Future Directions in Computational Studies and Predictive Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. researchgate.net Quantum mechanical calculations can be employed to determine its conformational preferences, predict its pKa value, and model its spectroscopic signatures (NMR, IR).

Furthermore, predictive modeling can be used to simulate its interactions with biological targets, such as enzymes or receptors. This in silico screening could help to identify potential therapeutic applications for this compound and its derivatives, thereby guiding future synthetic efforts. Molecular dynamics simulations could also provide insights into how the fluorine atom affects the compound's solvation and transport properties.

Broader Implications for Fluorine Chemistry and Chiral Synthesis

The successful development of synthetic routes to enantiopure this compound would have significant implications for the broader fields of fluorine chemistry and chiral synthesis. It would add a valuable new building block to the synthetic chemist's toolbox, enabling the creation of more complex and functionally diverse fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing 3-Fluoro-3-phenylbutanoic acid, and how do they compare in yield and efficiency?

  • Answer: Synthesis typically involves fluorination of phenylbutanoic acid precursors. Microwave-assisted synthesis (e.g., 30–60 minutes at 100–150°C) and sonochemistry are effective for improving yields (up to 85%) and reducing reaction times compared to traditional thermal methods . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) can stabilize intermediates during multi-step syntheses . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) is critical for scalability.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are standard for structural confirmation . Fluorine-specific techniques like ¹⁹F NMR (δ -110 to -120 ppm) resolve electronic effects of the fluorine substituent. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at 212.2 m/z). X-ray crystallography may be used for crystalline derivatives to confirm stereochemistry .

Q. How does the fluorine substituent in this compound influence its chemical reactivity and biological interactions?

  • Answer: The fluorine atom increases electronegativity at the β-carbon, enhancing acidity (pKa ~3.5–4.0) and altering hydrogen-bonding capacity. This affects interactions with enzymes or receptors, as seen in analogues like 4-(2-Fluorophenyl)-4-oxobutanoic acid, where fluorine modulates binding affinity by ~20% in kinase assays . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve scalability and reproducibility?

  • Answer: Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces side reactions (e.g., defluorination) and improves reproducibility (RSD <5%) . Scale-up via continuous-flow reactors minimizes batch-to-batch variability. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How should contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

  • Answer: Cross-validate data using orthogonal methods:

  • Structural contradictions: Compare NMR with X-ray crystallography or IR spectroscopy (e.g., C=O stretch at 1700–1750 cm⁻¹) .
  • Bioactivity discrepancies: Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) and use statistical tools (e.g., ANOVA) to assess significance. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies outliers .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability (logP ~2.1). QSAR models predict metabolic stability (e.g., CYP450 interactions) using descriptors like polar surface area (PSA ~50 Ų) and rotatable bonds . ADMET predictors (e.g., SwissADME) estimate oral bioavailability (>60%) and plasma protein binding (~85%) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Answer: Synthesize analogues with varied substituents (e.g., 3,5-difluoro or 4-methoxy derivatives) and test IC₅₀ values via enzyme kinetics (e.g., fluorescence quenching assays). Fluorine’s electronegativity correlates with inhibitory potency in analogues like 3,5-Difluoro-2-hydroxybenzoic acid, where Ki decreases by 30% compared to non-fluorinated counterparts . Free-energy perturbation (FEP) calculations quantify binding energy differences .

Methodological Notes

  • Data Sources: Prioritize peer-reviewed journals, NIST Chemistry WebBook , and PubChem for physicochemical data.
  • Ethical Compliance: All in vitro studies must adhere to institutional biosafety protocols (e.g., NIH Guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.